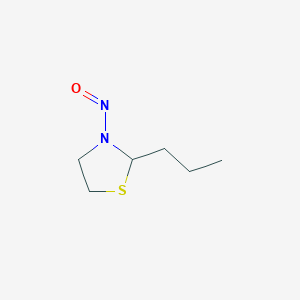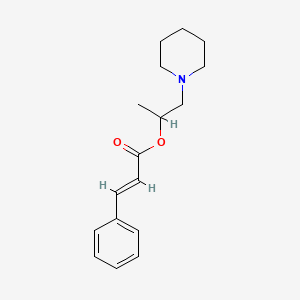![molecular formula C20H23N3O3 B14164858 (2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid CAS No. 958983-67-0](/img/structure/B14164858.png)
(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a propanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenylpiperazine with a suitable acylating agent to form the piperazine derivative, followed by coupling with a phenylalanine derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- rac-(1R,2S)-2-(4-Phenylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Uniqueness
(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
958983-67-0 |
|---|---|
Fórmula molecular |
C20H23N3O3 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C20H23N3O3/c24-19(25)18(15-16-7-3-1-4-8-16)21-20(26)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,21,26)(H,24,25)/t18-/m0/s1 |
Clave InChI |
QSJHAVFQLIYHCA-SFHVURJKSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Solubilidad |
51.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
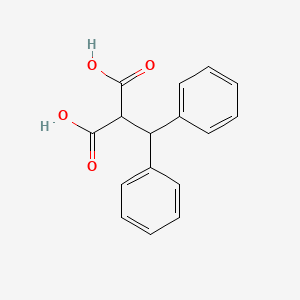
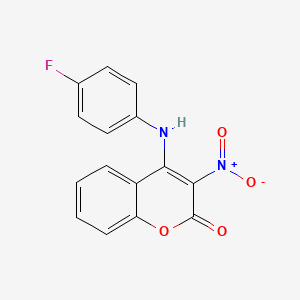

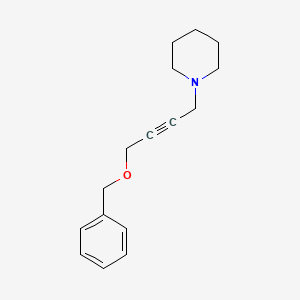
![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)

![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
